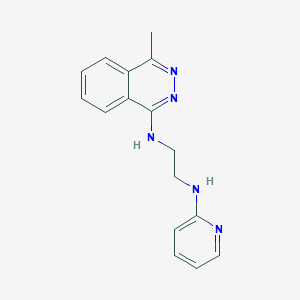

N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine

Vue d'ensemble

Description

N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine, also known as 4-methylphthalazin-1-ylpyridin-2-ylethane-1,2-diamine or 4-MEPE, is a novel small molecule that has been studied for its potential applications in various scientific research fields. 4-MEPE has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In addition, 4-MEPE has also been shown to modulate cell growth, differentiation, and apoptosis. This article will provide a comprehensive overview of 4-MEPE, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Reactivity with Nitric Oxide

- Kumar, Kalita, and Mondal (2013) explored the reactivity of Cu(II) complexes with similar ligands, including N1,N2-bis((pyridin-2-yl)methyl)ethane-1,2-diamine, in the presence of nitric oxide. They found that ligand frameworks significantly influence the reduction mechanism of a Cu(II) center by nitric oxide, emphasizing the structural role in chemical reactions (Kumar, Kalita, & Mondal, 2013).

Crystal Packing and Molecular Interactions

- Lai, Mohr, and Tiekink (2006) studied similar compounds to understand the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. This research highlights how molecular structures and interactions influence the formation of complex structures (Lai, Mohr, & Tiekink, 2006).

Antibacterial Evaluation and Molecular Docking

- Al‐Janabi, Elzupir, and Yousef (2020) synthesized novel Schiff bases including compounds related to the query molecule for antibacterial evaluation. They also conducted molecular docking studies indicating potential as SARS-CoV-2 inhibitors, suggesting biomedical applications (Al‐Janabi, Elzupir, & Yousef, 2020).

Corrosion Inhibition

- Das et al. (2017) researched cadmium(II) Schiff base complexes, including ligands similar to the query molecule, for their corrosion inhibition properties on mild steel. This study presents a bridge between coordination chemistry and material science, particularly in corrosion engineering (Das et al., 2017).

Ethylene Oligomerization Catalysts

- Nyamato, Ojwach, and Akerman (2016) synthesized amine analogues of imine compounds, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, for use in nickel(II) complexes as catalysts in ethylene oligomerization. This research contributes to the field of industrial catalysis (Nyamato, Ojwach, & Akerman, 2016).

Structural Diversity in Mn(II) Complexes

- Karmakar et al. (2006) synthesized a family of Mn(II) complexes with tetradentate ligands, including compounds structurally similar to the query molecule, revealing significant structural diversity and novel features. This study has implications for the design of new materials and chemical structures (Karmakar et al., 2006).

Propriétés

IUPAC Name |

N'-(4-methylphthalazin-1-yl)-N-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-12-13-6-2-3-7-14(13)16(21-20-12)19-11-10-18-15-8-4-5-9-17-15/h2-9H,10-11H2,1H3,(H,17,18)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWIBHKRJFUHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NCCNC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)

![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)

![4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416085.png)

![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)

![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)

![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)